
Methyl 6-iodoisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 3rd position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction where isoquinoline-3-carboxylate is treated with iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to remove the iodine atom, leading to the formation of methyl isoquinoline-3-carboxylate.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium-catalyzed hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Methyl isoquinoline-3-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-iodoisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 6-iodoisoquinoline-3-carboxylate is largely dependent on its chemical structure. The iodine atom and the carboxylate ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with various molecular targets, including enzymes and receptors, through processes such as covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Methyl isoquinoline-3-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
6-Chloroisoquinoline-3-carboxylate: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness: Methyl 6-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
特性
分子式 |
C11H8INO2 |
|---|---|
分子量 |
313.09 g/mol |
IUPAC名 |
methyl 6-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |
InChIキー |
NXHJMOHAYMWUAA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


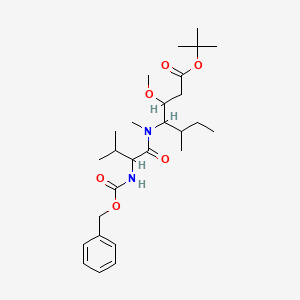
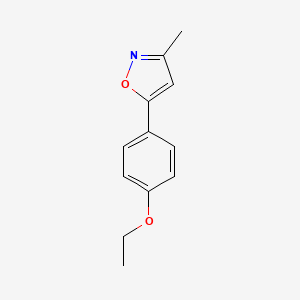
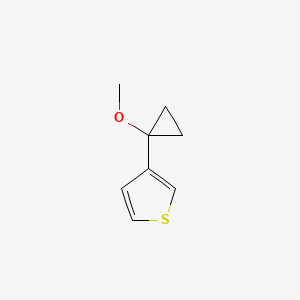

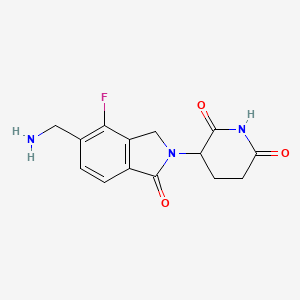
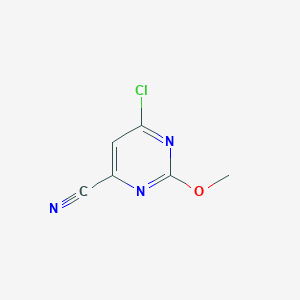
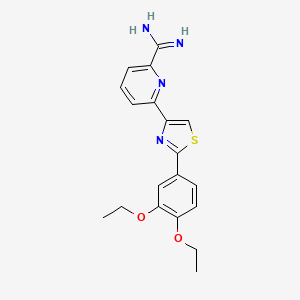
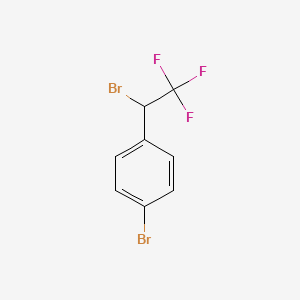
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
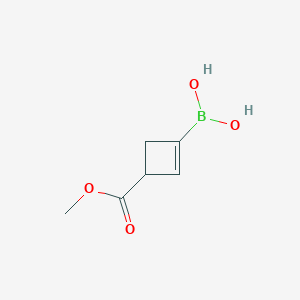
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
